

"physicochemical properties of 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid"

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Compound of Interest

Compound Name: 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **8-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid**

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.^{[1][2]} This guide provides a detailed examination of a key derivative, **8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** (CAS 1026201-45-5), a versatile building block for drug discovery and chemical biology.^[3] We will dissect its core physicochemical properties, analytical characterization, and synthetic considerations, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain not just the "what" but the "why," grounding technical data in practical applications.

Molecular Identity and Structural Attributes

Understanding the fundamental structure of a compound is the first step in predicting its behavior. **8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** is a bicyclic heteroaromatic system featuring a bromine atom at the C8 position and a carboxylic acid at the C2 position. These functional groups are critical determinants of its reactivity, solubility, and potential for biological interactions.

Identifier	Value	Source
CAS Number	1026201-45-5	[3] [4] [5]
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	[4] [6] [7]
Molecular Weight	241.04 g/mol	[7]
IUPAC Name	8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid	[5]
SMILES	C1=CN2C=C(N=C2C(=C1)Br)C(=O)O	[6]
InChIKey	OREYKECANVXONJ-UHFFFAOYSA-N	[5] [6]
Physical Form	Solid	[5]

Core Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a molecule governs its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug development.

Property	Predicted/Observed Value	Significance in Drug Discovery
XlogP	2.3	Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability. ^[6]
pKa (Predicted)	~2-4 (Carboxylic Acid), ~4-5 (Pyridine Nitrogen)	The acidic carboxylic acid allows for salt formation to enhance solubility. The basic nitrogen can influence binding and solubility.
Hydrogen Bond Donors	1 (from COOH)	Influences solubility and potential for specific interactions with biological targets.
Hydrogen Bond Acceptors	3 (from N, C=O, OH)	Contributes to solubility and target binding affinity.
Storage Temperature	2-8°C, Protected from light	[5]

Lipophilicity and Solubility

The predicted XlogP value of 2.3 suggests that **8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid** is moderately lipophilic.^[6] This is a favorable characteristic in drug design, as it often correlates with good oral absorption and the ability to cross cellular membranes.

- Expert Insight: While the core heterocyclic system is lipophilic, the carboxylic acid moiety provides a handle for aqueous solubility. The compound is expected to be poorly soluble in neutral water but readily soluble in basic aqueous solutions (e.g., sodium bicarbonate) due to the formation of the carboxylate salt. For organic chemistry applications, it is typically soluble in polar aprotic solvents like DMSO and DMF, as well as alcohols like methanol.

Acidity and Basicity (pKa)

No experimental pKa values are available in the reviewed literature. However, we can infer its acid-base properties from its structure:

- Acidic Center: The carboxylic acid group is the primary acidic site, with an estimated pKa in the range of 2-4, typical for aromatic carboxylic acids.
- Basic Center: The pyridine-like nitrogen atom (N1) is the most basic site in the ring system. Its basicity is reduced by the electron-fused imidazole ring. The electron-withdrawing effect of the bromine at C8 further decreases the basicity of the ring system.[8]

Analytical Characterization and Quality Control

Robust analytical methods are essential for confirming the identity and purity of any research compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive method for confirming molecular weight and formula. Predicted collision cross-section (CCS) values are valuable for identification in advanced LC-MS workflows like ion mobility-mass spectrometry.

Table of Predicted Mass Spectrometry Adducts

Adduct	m/z
$[M+H]^+$	240.96073
$[M+Na]^+$	262.94267
$[M-H]^-$	238.94617
$[M+NH_4]^+$	257.98727

Data sourced from PubChemLite prediction.[6]

Spectroscopic Profile

While specific spectra are proprietary to suppliers, a typical analysis would reveal:

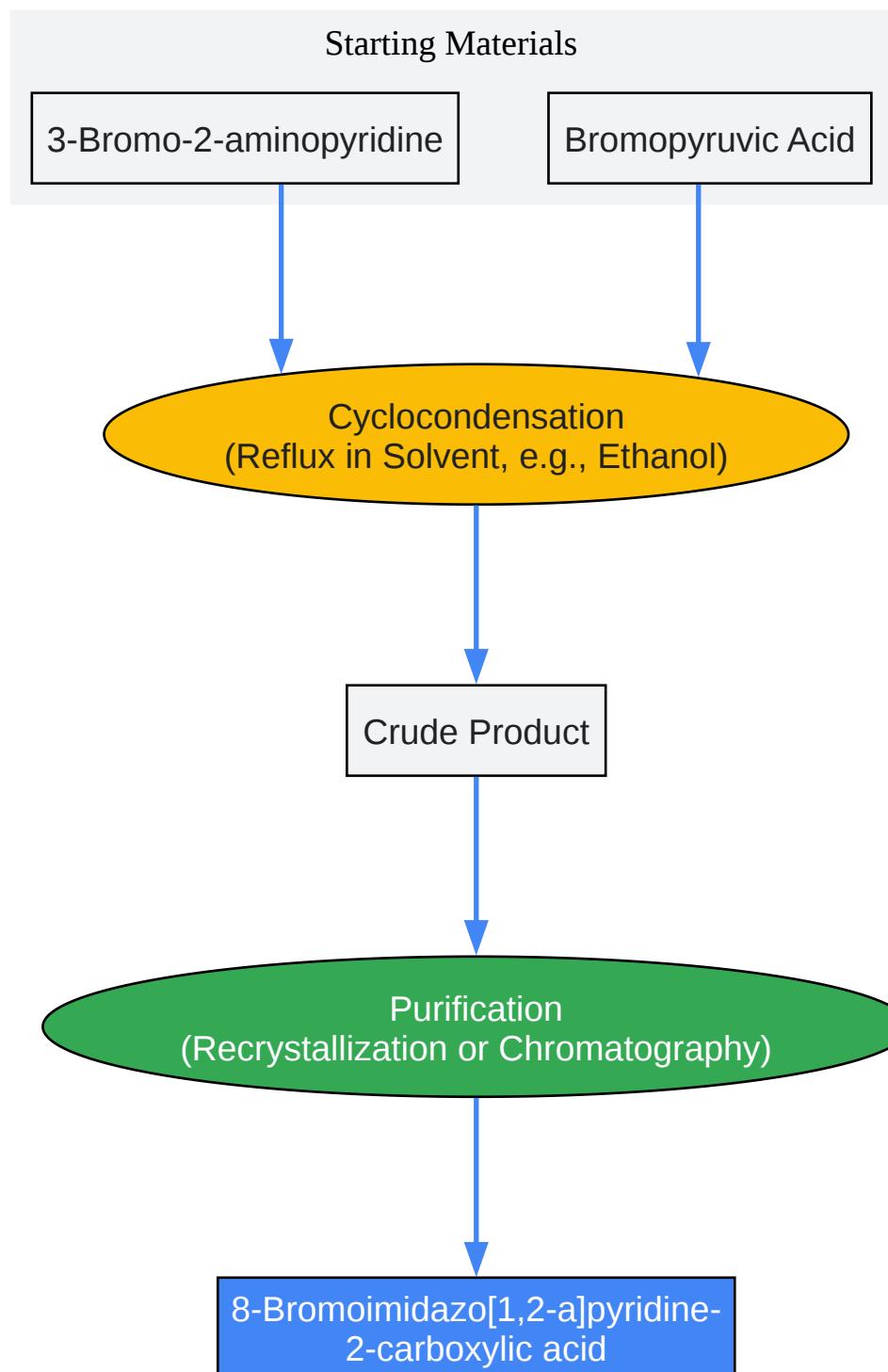
- ^1H NMR: Signals corresponding to the protons on the imidazopyridine core, with characteristic shifts for aromatic protons. A broad singlet for the carboxylic acid proton would be expected far downfield (>10 ppm), which would be exchangeable with D_2O .
- ^{13}C NMR: Resonances for the eight carbon atoms, including the carbonyl carbon of the carboxylic acid ($\sim 160\text{-}170$ ppm) and carbons bearing the bromine and nitrogen atoms.
- Infrared (IR) Spectroscopy: Characteristic absorption bands including a broad O-H stretch ($\sim 2500\text{-}3300\text{ cm}^{-1}$) and a strong C=O stretch ($\sim 1700\text{ cm}^{-1}$) from the carboxylic acid group.

Synthesis and Chemical Reactivity

This compound is not only a subject of study but also a starting material for more complex molecules. Understanding its synthesis and reactivity is key to its application.

Representative Synthetic Pathway

The synthesis of the imidazo[1,2-a]pyridine core is a classic and robust reaction in heterocyclic chemistry. It typically involves the cyclocondensation of a 2-aminopyridine derivative with an α -halocarbonyl compound.^{[1][9]} For the title compound, a plausible route is the reaction of 3-bromo-2-aminopyridine with bromopyruvic acid.

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Caption: Representative synthetic workflow for the target compound.

Experimental Protocol: General Procedure for Synthesis

This protocol is a representative methodology based on established literature procedures for analogous compounds and must be adapted and optimized.

- Reaction Setup: To a solution of 3-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as anhydrous ethanol (10 mL/mmol), add bromopyruvic acid (1.05 eq).
- Cyclization: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
- Validation: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and HRMS.

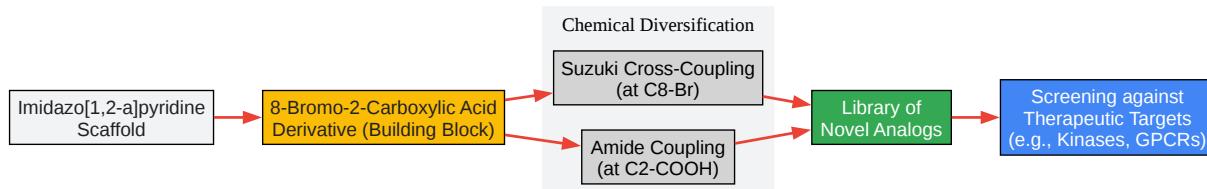
Key Reactive Sites for Further Functionalization

The true value of this compound lies in its potential for diversification.

- Carboxylic Acid (C2): This group is a versatile handle for forming amides, esters, or other acid derivatives. Amide coupling reactions are fundamental in drug discovery for exploring structure-activity relationships.
- Bromo Group (C8): The bromine atom is primed for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.^[8] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, dramatically expanding the accessible chemical space.

Role in Medicinal Chemistry and Drug Discovery

The imidazo[1,2-a]pyridine scaffold is present in numerous approved drugs and clinical candidates. Its derivatives have demonstrated a vast range of biological activities, including anticancer, antimycobacterial, and anti-inflammatory properties.^{[1][8][10][11]}



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Caption: Strategic role of the title compound in drug discovery workflows.

8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid serves as an ideal starting point for generating libraries of novel compounds. The orthogonal reactivity of the carboxylic acid and the bromo group allows for sequential and selective modification, enabling a systematic exploration of the chemical space around this privileged scaffold.

Conclusion

8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, characterized by moderate lipophilicity and dual reactive sites, make it an exceptionally valuable building block. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research, accelerating the discovery of the next generation of therapeutics.

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